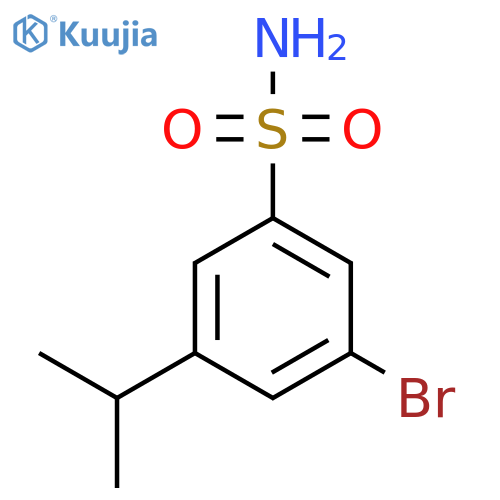

Cas no 2567498-74-0 (3-Bromo-5-propan-2-ylbenzenesulfonamide)

3-Bromo-5-propan-2-ylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-propan-2-ylbenzenesulfonamide

- 2567498-74-0

- 3-bromo-5-(propan-2-yl)benzene-1-sulfonamide

- EN300-27159991

- AKOS040810423

-

- インチ: 1S/C9H12BrNO2S/c1-6(2)7-3-8(10)5-9(4-7)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13)

- InChIKey: BVFMRDWYWQLGLF-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=C(C=1)C(C)C)S(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 276.97721g/mol

- どういたいしつりょう: 276.97721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

3-Bromo-5-propan-2-ylbenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27159991-1.0g |

3-bromo-5-(propan-2-yl)benzene-1-sulfonamide |

2567498-74-0 | 95.0% | 1.0g |

$1129.0 | 2025-03-20 | |

| Enamine | EN300-27159991-10.0g |

3-bromo-5-(propan-2-yl)benzene-1-sulfonamide |

2567498-74-0 | 95.0% | 10.0g |

$4852.0 | 2025-03-20 | |

| Enamine | EN300-27159991-0.05g |

3-bromo-5-(propan-2-yl)benzene-1-sulfonamide |

2567498-74-0 | 95.0% | 0.05g |

$262.0 | 2025-03-20 | |

| Enamine | EN300-27159991-0.25g |

3-bromo-5-(propan-2-yl)benzene-1-sulfonamide |

2567498-74-0 | 95.0% | 0.25g |

$559.0 | 2025-03-20 | |

| Aaron | AR028D6U-2.5g |

3-bromo-5-(propan-2-yl)benzene-1-sulfonamide |

2567498-74-0 | 95% | 2.5g |

$3066.00 | 2025-02-16 | |

| Aaron | AR028D6U-1g |

3-bromo-5-(propan-2-yl)benzene-1-sulfonamide |

2567498-74-0 | 95% | 1g |

$1578.00 | 2025-02-16 | |

| Enamine | EN300-27159991-2.5g |

3-bromo-5-(propan-2-yl)benzene-1-sulfonamide |

2567498-74-0 | 95.0% | 2.5g |

$2211.0 | 2025-03-20 | |

| Enamine | EN300-27159991-5.0g |

3-bromo-5-(propan-2-yl)benzene-1-sulfonamide |

2567498-74-0 | 95.0% | 5.0g |

$3273.0 | 2025-03-20 | |

| Enamine | EN300-27159991-0.1g |

3-bromo-5-(propan-2-yl)benzene-1-sulfonamide |

2567498-74-0 | 95.0% | 0.1g |

$392.0 | 2025-03-20 | |

| Aaron | AR028D6U-50mg |

3-bromo-5-(propan-2-yl)benzene-1-sulfonamide |

2567498-74-0 | 95% | 50mg |

$386.00 | 2025-02-16 |

3-Bromo-5-propan-2-ylbenzenesulfonamide 関連文献

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

3-Bromo-5-propan-2-ylbenzenesulfonamideに関する追加情報

Professional Introduction to 3-Bromo-5-propan-2-ylbenzenesulfonamide (CAS No. 2567498-74-0)

3-Bromo-5-propan-2-ylbenzenesulfonamide, identified by its Chemical Abstracts Service (CAS) number 2567498-74-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The structural features of 3-Bromo-5-propan-2-ylbenzenesulfonamide, particularly the presence of a bromine substituent and a propanyl group, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and biological evaluations.

The synthesis of 3-Bromo-5-propan-2-ylbenzenesulfonamide involves a series of well-established organic reactions, including bromination and sulfonylation processes. The bromination step is typically carried out using reagents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM). This step introduces the bromine atom at the desired position on the aromatic ring, which is crucial for subsequent functionalization. Following bromination, the sulfonylation reaction is performed using sulfur trioxide (SO₃) or sulfonic acid derivatives to introduce the sulfonamide group. The choice of solvent and reaction conditions is critical to ensure high yield and purity of the final product.

In recent years, 3-Bromo-5-propan-2-ylbenzenesulfonamide has been studied for its potential applications in drug discovery and development. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both bromine and propanyl groups in the molecule suggests that it may exhibit enhanced binding affinity to biological targets compared to simpler sulfonamides. This has prompted researchers to explore its utility as a lead compound in the design of novel therapeutic agents.

One of the most promising areas of research involving 3-Bromo-5-propan-2-ylbenzenesulfonamide is its application in oncology. Studies have shown that sulfonamides can interact with various enzymes and receptors involved in cancer cell proliferation and survival. The bromine substituent may enhance the compound's ability to penetrate the cell membrane, while the propanyl group could improve its binding affinity to specific protein targets. Preclinical studies have demonstrated that derivatives of this compound can inhibit key pathways involved in tumor growth, making it a potential candidate for further development into an anticancer drug.

Another area where 3-Bromo-5-propan-2-ylbenzenesulfonamide shows promise is in the treatment of infectious diseases. Antimicrobial resistance remains a significant challenge in modern medicine, and novel compounds are needed to combat resistant strains of bacteria, fungi, and viruses. The sulfonamide moiety is known to disrupt essential metabolic pathways in microorganisms, leading to their death or inhibition of growth. By incorporating additional functional groups such as bromine and propanyl, researchers aim to enhance the efficacy and spectrum of activity of 3-Bromo-5-propan-2-ylbenzenesulfonamide against a wide range of pathogens.

The chemical properties of 3-Bromo-5-propan-2-ylbenzenesulfonamide also make it an attractive intermediate for synthesizing more complex molecules with tailored biological activities. Researchers can modify various positions on the aromatic ring or introduce additional functional groups to create derivatives with enhanced potency, selectivity, or pharmacokinetic profiles. This flexibility allows for rapid screening and optimization of lead compounds in drug discovery programs.

In conclusion, 3-Bromo-5-propan-2-ylbenzenesulfonamide (CAS No. 2567498-74-0) is a versatile organic compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents with applications in oncology, infectious diseases, and other areas of medicine. Further studies are warranted to fully explore its biological activities and therapeutic potential.

2567498-74-0 (3-Bromo-5-propan-2-ylbenzenesulfonamide) 関連製品

- 1433280-60-4(Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate)

- 49843-49-4(3-t-Butyl-5-hydroxybenzoic Acid)

- 2172182-29-3(2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid)

- 297765-50-5((S)-1-(4-Bromophenyl)-2-azidoethanol)

- 1536689-50-5(8-bromo-5-chloroquinolin-2-amine)

- 1099661-02-5(2-(4-aminophenyl)-N-[(thiophen-2-yl)methyl]acetamide)

- 134-47-4(AMI-1 free acid)

- 1803616-98-9(2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine)

- 899750-33-5(1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)

- 81590-38-7(1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone)